molecular formula C24H25NO5 B13464492 8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decane-2-carboxylicacid

8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decane-2-carboxylicacid

Cat. No.: B13464492
M. Wt: 407.5 g/mol
InChI Key: DQTXYAFHCNHVRH-UHFFFAOYSA-N
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Description

8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the Fmoc protecting group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization, chromatography, and distillation to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and peptide chemistry.

    Biology: It is used in the study of biological processes and as a tool in biochemical research.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The Fmoc protecting group plays a crucial role in its reactivity and stability, allowing it to participate in various chemical reactions. The spirocyclic structure also contributes to its unique properties and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid
  • 4-tert-Butyl N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-aspartate
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]alanine

Uniqueness

Compared to similar compounds, 8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid stands out due to its unique spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C24H25NO5

Molecular Weight

407.5 g/mol

IUPAC Name

8-(9H-fluoren-9-ylmethoxycarbonyl)-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid

InChI

InChI=1S/C24H25NO5/c26-22(27)21-9-10-24(30-21)11-13-25(14-12-24)23(28)29-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20-21H,9-15H2,(H,26,27)

InChI Key

DQTXYAFHCNHVRH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC1C(=O)O

Origin of Product

United States

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